1,6-Bis(p-tolyloxy)hexane

Description

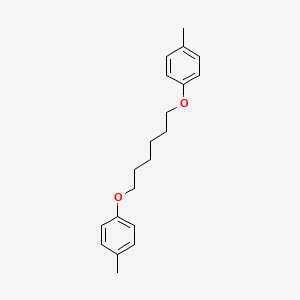

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[6-(4-methylphenoxy)hexoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-17-7-11-19(12-8-17)21-15-5-3-4-6-16-22-20-13-9-18(2)10-14-20/h7-14H,3-6,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWMNUPXGCQLSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is an indispensable tool for confirming the identity and examining the conformational properties of 1,6-Bis(p-tolyloxy)hexane in a solution state. By analyzing the chemical environments of its hydrogen and carbon nuclei, a complete picture of the molecular framework can be assembled.

High-resolution 1H and 13C NMR are fundamental for the primary structural verification of this compound. The symmetry of the molecule significantly simplifies its spectra. Due to the plane of symmetry bisecting the central C-C bond of the hexane (B92381) chain, only half of the nuclei are unique. nih.goviucr.org

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyloxy groups, the methyl protons, and the three chemically non-equivalent methylene (B1212753) groups of the hexane linker. docbrown.info The aromatic region typically displays two doublets characteristic of a para-substituted benzene (B151609) ring. The aliphatic region would feature signals for the protons on the three unique carbons of the hexane chain (C1', C2', C3'). The protons closest to the oxygen atom (on C1') are the most deshielded and appear furthest downfield.

13C NMR Spectroscopy: The proton-decoupled 13C NMR spectrum further confirms the molecule's symmetry, showing signals for only ten unique carbon atoms. masterorganicchemistry.comdocbrown.info This includes four signals for the aromatic carbons, one for the methyl carbon, and three for the hexane chain carbons. The chemical shifts provide clear evidence of the electronic environment of each carbon atom.

Expected NMR Chemical Shifts The following table outlines the anticipated chemical shifts for this compound, based on data from analogous structures like hexane and compounds with p-tolyloxy moieties. docbrown.infotubitak.gov.tr

| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) | Rationale |

| Aromatic CH (ortho to O) | 1H | ~6.8 | Shielded by the electron-donating oxygen atom. |

| Aromatic CH (meta to O) | 1H | ~7.1 | Less shielded than ortho protons. |

| Methylene (O-CH₂) | 1H | ~3.9 | Deshielded due to proximity to electronegative oxygen. |

| Methylene (-CH₂-CH₂-O) | 1H | ~1.8 | Standard aliphatic region. |

| Methylene (-CH₂-CH₂-CH₂-) | 1H | ~1.5 | Most shielded aliphatic protons. |

| Methyl (-CH₃) | 1H | ~2.3 | Typical range for a methyl group on a benzene ring. |

| Aromatic C (ipso, C-O) | 13C | ~157 | Deshielded by direct attachment to oxygen. |

| Aromatic C (ipso, C-CH₃) | 13C | ~130 | Standard aromatic carbon shift. |

| Aromatic CH (ortho to O) | 13C | ~115 | Shielded by oxygen. |

| Aromatic CH (meta to O) | 13C | ~130 | Standard aromatic carbon shift. |

| Methylene (O-CH₂) | 13C | ~68 | Deshielded by oxygen. |

| Methylene (-CH₂-CH₂-O) | 13C | ~29 | Standard aliphatic range. |

| Methylene (-CH₂-CH₂-CH₂-) | 13C | ~26 | Standard aliphatic range. |

| Methyl (-CH₃) | 13C | ~21 | Typical range for a tolyl methyl group. |

Note: This is an interactive table based on predicted values.

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed. scholaris.casdsu.edu

COSY (Correlation Spectroscopy): This 1H-1H correlation experiment is used to identify protons that are spin-coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons within the hexane chain (e.g., H1'↔H2', H2'↔H3'). It would also confirm the coupling between the ortho and meta protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For example, the 13C signal at ~68 ppm would show a cross-peak with the 1H signal at ~3.9 ppm, confirming their assignment to the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com It is crucial for piecing together the molecular fragments. Key HMBC correlations would include the link from the methylene protons at C1' to the aromatic ipso-carbon (C-O), and from the aromatic protons to the various carbons within the tolyl group, confirming the connection between the hexane linker and the aromatic rings. researchgate.net

The flexible hexane chain of this compound allows for various conformational isomers to exist in solution. Variable-temperature (VT) NMR studies can provide insight into these dynamic processes. nii.ac.jplifesciencesite.com By recording spectra at different temperatures, it is possible to observe changes in peak shape, such as broadening or sharpening, which can indicate that the molecule is undergoing conformational exchange on the NMR timescale. lifesciencesite.com While specific studies on this compound are not detailed in the provided literature, VT-NMR could be used to probe the rotational barriers around the C-O and C-C single bonds, potentially "freezing out" specific conformers at very low temperatures.

While solution-state NMR averages out anisotropic interactions, solid-state NMR (ssNMR) provides information about the molecule's structure and dynamics in the solid phase. rsc.org For this compound, ssNMR could be used to study the long-range crystalline order and the local environment of the atoms, complementing the data obtained from X-ray diffraction. royalsocietypublishing.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would yield high-resolution 13C spectra, where crystallographically non-equivalent molecules in the unit cell might give rise to distinct signals. This can provide insight into packing effects and intermolecular interactions in the solid state. rsc.org

Utilization of X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise coordinates of atoms in the crystal lattice.

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. nih.goviucr.orgresearchgate.net The analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c. iucr.orgiucr.org

A key structural feature is that the molecule possesses crystallographic inversion symmetry. nih.goviucr.org The asymmetric unit contains only one half of the molecule; the complete molecule is generated by an inversion center located at the midpoint of the central C-C bond of the hexane chain. nih.goviucr.org This confirms the symmetric nature observed in NMR. The bond lengths and angles are all within normal, expected ranges. iucr.org

In the crystal, the molecules are arranged in columns along the b-axis. The packing is stabilized by C-H···π interactions within these columns, while no classical intermolecular hydrogen bonds are present. nih.govresearchgate.net

Crystallographic Data for this compound The following table summarizes the key data from the single-crystal X-ray diffraction study. nih.govresearchgate.net

| Parameter | Value |

| Empirical Formula | C₂₀H₂₆O₂ |

| Formula Weight | 298.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.932 (12) |

| b (Å) | 7.327 (4) |

| c (Å) | 6.352 (4) |

| β (°) | 91.000 (13) |

| Volume (ų) | 881.0 (9) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Calculated Density (Mg m⁻³) | 1.125 |

| R-factor | 0.077 |

Note: This is an interactive table based on published research data. nih.govresearchgate.net

Investigation of Co-crystal Structures and Inclusion Complexes

The formation of co-crystals and inclusion complexes represents a significant area of study in supramolecular chemistry, allowing for the modification of a compound's physicochemical properties without altering its covalent structure. Co-crystals are multi-component crystals formed between a target molecule and a co-former, while inclusion complexes involve a host molecule encapsulating a guest molecule.

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules for forming inclusion complexes with a wide variety of guest compounds. oatext.com The formation of such a complex can enhance the aqueous solubility and stability of the guest molecule. oatext.comaua.gr Methods for preparing these complexes include co-precipitation, where the host and guest are dissolved, mixed, and then precipitated out of solution. oatext.com

While these techniques are widely applied, specific investigations into the co-crystal structures or inclusion complexes involving this compound are not detailed in the available scientific literature. The potential for this compound to act as a guest in host-guest systems or as a component in co-crystals remains an area for future exploration.

Analysis of Intermolecular Interactions (e.g., C—H⋯π interactions) in Crystal Packing

The solid-state architecture of this compound has been elucidated through single-crystal X-ray diffraction. nih.govresearchgate.net The compound crystallizes in the monoclinic space group P21/c. iucr.org The asymmetric unit contains one-half of the molecule, with the full molecule being generated by a center of inversion located at the midpoint of the central C-C bond of the hexane chain. nih.goviucr.org

The crystal packing is characterized by molecules stacking in columns along the crystallographic b-axis. nih.goviucr.org While no classical intermolecular hydrogen bonds are present, the crystal structure is stabilized by weaker C—H⋯π interactions. nih.goviucr.org These interactions occur within the molecular columns, where hydrogen atoms from the hexane chain of one molecule interact with the π-system of the p-tolyl ring of an adjacent molecule. researchgate.netiucr.org The C—H⋯π interactions are recognized as crucial forces in the self-assembly and stabilization of crystal structures for a variety of organic molecules. semanticscholar.org

| Interacting Atoms | H···Cg Distance (Å) | D···Cg Distance (Å) | D-H···Cg Angle (°) |

| C7—H7A···Cg¹ | 2.84 | 3.572 (4) | 137 |

¹ Cg is the centroid of the C1–C6 benzene ring. Symmetry code: (i) -x+1, y+1/2, -z+3/2. Data sourced from crystallographic studies. researchgate.net

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Pathways

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural features of compounds like this compound. evitachem.com This method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. bioanalysis-zone.com The resulting mass spectrum provides the molecular ion peak as well as a series of fragment ion peaks that reveal the molecule's composition and connectivity. libretexts.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high precision, typically to several decimal places. bioanalysis-zone.com This accuracy allows for the determination of the "exact mass" of a molecule, which can be used to deduce its elemental composition with high confidence. For this compound, the molecular formula is C₂₀H₂₆O₂. nih.gov HRMS would confirm this composition by providing an experimental mass that closely matches the calculated exact mass of 298.41 g/mol . nih.govevitachem.com This technique is essential for distinguishing between compounds that have the same nominal mass but different elemental formulas and is widely used for the characterization of novel synthetic compounds. bioanalysis-zone.commdpi.com

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, which is typically the molecular ion (M+•). libretexts.org In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. massbank.eu Analyzing these fragments helps in the structural elucidation of the parent molecule.

For this compound, the fragmentation is expected to occur at the weakest bonds. Likely fragmentation pathways include:

Ether Bond Cleavage: Cleavage of the C-O ether bond, a common fragmentation pathway for aryl ethers, would result in the formation of a p-tolyloxy radical or cation (m/z 107/108) and the corresponding hexane fragment.

Hexane Chain Fragmentation: Fragmentation can occur along the aliphatic hexane chain, leading to the loss of various alkyl fragments.

McLafferty Rearrangement: If applicable, this rearrangement could lead to characteristic neutral losses.

By analyzing the masses of the resulting fragment ions, a detailed map of the molecule's structure can be constructed. miamioh.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. libretexts.org When a molecule absorbs IR radiation, it transitions to a higher vibrational state, and this absorption is detected at specific frequencies corresponding to the vibrational modes of its functional groups. libretexts.org

The infrared spectrum of this compound is expected to display a unique pattern of absorption bands that are characteristic of its structure. The key vibrational modes can be assigned to specific functional groups within the molecule.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (p-tolyl group) |

| 2940-2850 | C-H Stretch | Aliphatic (-CH₂- in hexane chain) |

| 1610-1580 & 1510-1475 | C=C Stretch | Aromatic Ring |

| 1480-1440 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |

| 1250-1200 | C-O Stretch | Aryl Ether |

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the p-tolyl rings. vscht.cz

Aliphatic C-H Stretching: Strong absorptions in the 2940-2850 cm⁻¹ region arise from the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) groups of the hexane backbone. docbrown.info

Aromatic C=C Stretching: Absorptions in the 1610-1475 cm⁻¹ region are due to carbon-carbon stretching vibrations within the aromatic rings. vscht.cz

C-O Ether Stretching: A strong, characteristic band for the aryl ether linkage (Ar-O-C) is expected in the 1250-1200 cm⁻¹ region. researchgate.net

These characteristic peaks, along with the unique combination of bands in the fingerprint region (below 1500 cm⁻¹), allow for the unambiguous identification of the compound. docbrown.info

Raman Spectroscopy for Symmetrical Vibrations and Lattice Dynamics

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of molecules and crystals. For a molecule with a center of symmetry, such as this compound, Raman spectroscopy is particularly insightful due to the rule of mutual exclusion. This principle dictates that vibrational modes that are Raman active are infrared (IR) inactive, and vice versa. Given that this compound possesses an inversion center, its centrosymmetric nature makes certain vibrations exclusively observable in the Raman spectrum, providing a unique fingerprint of its molecular structure and crystal packing. nih.govhoriba.com

The Raman spectrum of this compound can be conceptually divided into two main regions: the internal modes, which correspond to the vibrations within the molecule itself, and the external or lattice modes, which arise from the collective motions of the molecules within the crystal lattice.

Internal Vibrational Modes

The internal vibrations are characteristic of the functional groups present in the molecule, namely the p-tolyloxy and the hexane linker.

p-Tolyloxy Group Vibrations: The p-tolyloxy group gives rise to a series of characteristic Raman bands. The vibrations of the aromatic ring are particularly prominent. The ring breathing mode, a symmetric expansion and contraction of the entire ring, is expected to produce a strong and sharp band in the Raman spectrum. For para-substituted benzenes, this is often observed around 800-850 cm⁻¹. Another key vibration is the C-H stretching of the aromatic ring, which typically appears in the 3000-3100 cm⁻¹ region. The methyl group of the tolyl moiety also contributes with its symmetric and asymmetric C-H stretching and bending modes. The ether linkage (Ar-O-C) vibrations are also detectable, with the symmetric stretching mode being Raman active.

Hexane Chain Vibrations: The flexible hexane chain connecting the two p-tolyloxy units exhibits its own set of vibrational modes. These are primarily due to the stretching and bending of the C-C and C-H bonds. The C-C stretching vibrations of the alkyl chain are typically found in the 800-1200 cm⁻¹ region. Methylene (CH₂) groups in the hexane chain contribute to scissoring, wagging, twisting, and rocking vibrations, which can be observed in the 1150-1470 cm⁻¹ range. The symmetric and asymmetric C-H stretching vibrations of the methylene groups are expected in the 2850-2960 cm⁻¹ range. Due to the centrosymmetric nature of the molecule, the vibrations of the hexane chain will have symmetric and antisymmetric combinations, with the symmetric modes being Raman active.

A theoretical assignment of the prominent Raman active internal vibrations of this compound is presented in the table below. The exact wavenumbers would require experimental measurement or high-level computational modeling.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | p-Tolyloxy | 3000 - 3100 |

| Methyl C-H Stretch | p-Tolyloxy | 2920 - 2980 |

| Methylene C-H Stretch | Hexane | 2850 - 2960 |

| Aromatic Ring Breathing | p-Tolyloxy | 800 - 850 |

| C-O-C Symmetric Stretch | Ether Linkage | 1020 - 1080 |

| C-C Stretch | Hexane Chain | 800 - 1200 |

| CH₂ Scissoring | Hexane | 1440 - 1470 |

| CH₂ Twisting/Wagging | Hexane | 1150 - 1350 |

Lattice Dynamics

In the solid state, the molecules of this compound are arranged in a crystal lattice. The collective motions of these molecules as rigid bodies give rise to low-frequency vibrations known as lattice or external modes. These modes are typically observed in the far-infrared and low-frequency Raman spectra, generally below 200 cm⁻¹.

The crystal structure of this compound has been determined to be monoclinic, belonging to the space group P2₁/c, with two molecules per unit cell (Z=2). nih.govresearchgate.net The molecule crystallizes with half a molecule in the asymmetric unit, and the whole molecule is generated by an inversion center located at the midpoint of the central C-C bond of the hexane chain. nih.gov

The lattice dynamics of such a molecular crystal can be described in terms of translational and rotational oscillations (librations) of the molecules about their equilibrium positions in the unit cell. For a centrosymmetric crystal with two molecules per unit cell, group theory predicts a specific number of Raman-active lattice modes. These low-frequency modes are highly sensitive to the intermolecular interactions and the packing of the molecules in the crystal. Therefore, Raman spectroscopy in the low-frequency region is a powerful tool for studying polymorphism, as different crystal forms of the same compound will exhibit distinct lattice mode spectra.

Reactivity and Chemical Transformations of 1,6 Bis P Tolyloxy Hexane

Ether Cleavage Reactions and Mechanistic Investigations

The ether linkage is one of the most reactive sites in the 1,6-bis(p-tolyloxy)hexane molecule. Cleavage of the carbon-oxygen bond can be achieved under various conditions, including acidic, reductive, and oxidative environments. The specific pathway and products of these reactions depend on the reagents and conditions employed.

Acid-Mediated and Lewis Acid-Catalyzed Cleavage Pathways

Acid-catalyzed cleavage of ethers is a fundamental reaction in organic chemistry. In the case of this compound, which is a diaryl ether with an alkyl spacer, the reaction typically proceeds through protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). This initial protonation makes the oxygen a better leaving group.

The subsequent step involves a nucleophilic attack by the conjugate base of the acid (e.g., I⁻ or Br⁻) on one of the adjacent carbon atoms. For a molecule like this compound, the cleavage can occur at either the aryl-oxygen bond or the alkyl-oxygen bond. However, due to the high stability of the sp²-hybridized carbon of the aromatic ring, nucleophilic attack on this carbon is generally disfavored. Therefore, the cleavage predominantly occurs at the alkyl-oxygen bond.

The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the alkyl group. Since the hexane (B92381) backbone in this compound consists of primary and secondary carbons, the SN2 mechanism is more likely. In this pathway, the halide ion directly attacks the carbon atom adjacent to the ether oxygen, leading to the displacement of the p-tolyloxy group.

Lewis acids, such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are also effective reagents for ether cleavage. The mechanism involves the coordination of the Lewis acid to the ether oxygen, which weakens the C-O bond and facilitates its cleavage. Similar to acid-mediated pathways, the cleavage of this compound with a Lewis acid is expected to yield p-cresol (B1678582) and a functionalized hexane derivative.

| Reagent | Conditions | Major Products | Mechanism |

| HI (excess) | Reflux | p-Cresol, 1,6-Diiodohexane | SN2 |

| HBr (excess) | Reflux | p-Cresol, 1,6-Dibromohexane | SN2 |

| BBr₃ | Inert solvent, low temp. | p-Cresol, 1,6-Dibromohexane | Lewis acid-catalyzed |

| AlCl₃ | Inert solvent | p-Cresol, 1,6-Dichlorohexane | Lewis acid-catalyzed |

Reductive and Oxidative Ether Cleavage Strategies

Reductive cleavage of diaryl ethers can be achieved using various reducing agents. While specific studies on this compound are limited, analogous reactions on similar diaryl ethers suggest that reagents like sodium in liquid ammonia (Birch reduction) or catalytic hydrogenation under harsh conditions could cleave the ether bond. These methods typically lead to the formation of the corresponding arene (toluene) and alcohol (hexanol), or further reduced products.

Oxidative cleavage of ethers is less common and generally requires specific activating groups or harsh conditions. The aliphatic hexane chain in this compound is relatively resistant to oxidation. However, strong oxidizing agents under forcing conditions could potentially lead to the degradation of the molecule, likely involving oxidation of the hexane backbone and the methyl groups on the tolyl rings. Specific and controlled oxidative cleavage of the ether bond itself is challenging and not a standard transformation for this type of compound.

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Tolyl Moieties

The tolyl groups in this compound are susceptible to electrophilic aromatic substitution reactions. The p-tolyloxy group is an ortho-, para-directing and activating substituent due to the electron-donating nature of the oxygen atom. The methyl group is also an ortho-, para-directing and activating group. In this compound, the para position relative to the ether linkage is occupied by the methyl group, meaning that electrophilic substitution will be directed to the ortho positions relative to the oxygen atom.

Directed Halogenation and Nitration of the Aromatic Rings

Halogenation: The tolyl rings can be readily halogenated (e.g., with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, or even without a catalyst due to the activated nature of the ring). The bromine atoms will be introduced at the positions ortho to the tolyloxy group. Due to the presence of two equivalent tolyl rings, polyhalogenation is possible depending on the stoichiometry of the halogenating agent.

Nitration: Nitration of the aromatic rings can be achieved using a mixture of nitric acid and sulfuric acid. The nitro groups (-NO₂) will also be directed to the ortho positions relative to the tolyloxy substituent. The reaction conditions, such as temperature and concentration of the nitrating mixture, can be controlled to favor mono- or di-nitration on each ring.

| Reaction | Reagent | Product(s) |

| Bromination | Br₂ / FeBr₃ | 1,6-Bis(2-bromo-4-methylphenoxy)hexane |

| Nitration | HNO₃ / H₂SO₄ | 1,6-Bis(4-methyl-2-nitrophenoxy)hexane |

Friedel-Crafts Reactions and other Electrophilic Aromatic Substitutions

The electron-rich tolyl rings of this compound are expected to undergo Friedel-Crafts reactions.

Friedel-Crafts Alkylation: This reaction involves the introduction of an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). The alkyl group will be directed to the ortho position relative to the tolyloxy group. However, Friedel-Crafts alkylation is prone to issues such as polyalkylation and carbocation rearrangements.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The acylation will also occur at the ortho position. A key advantage of acylation is that the resulting acyl group is deactivating, which generally prevents further acylation of the same ring. The introduced ketone can then be reduced to an alkyl group if desired.

Functionalization and Derivatization of the Hexane Backbone

The hexane backbone of this compound is a saturated aliphatic chain and is generally less reactive than the ether linkages and the aromatic rings. However, functionalization can be achieved through radical reactions or by introducing activating groups.

Direct functionalization of the C-H bonds of the hexane chain is challenging due to their low reactivity. However, radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) could potentially introduce a halogen atom onto the hexane backbone, which could then serve as a handle for further nucleophilic substitution reactions. The selectivity of such a reaction would likely be low, leading to a mixture of products.

Alternatively, if the hexane backbone were to contain pre-existing functional groups (e.g., double bonds or hydroxyl groups), a wider range of derivatization reactions would be possible. However, for the saturated hexane chain in the parent compound, the options for selective functionalization are limited under standard laboratory conditions.

Selective Oxidation and Reduction Reactions on the Aliphatic Chain

Selective oxidation of the aliphatic chain of this compound, without affecting the aromatic rings, presents a significant synthetic challenge. The C-H bonds of the hexane spacer are generally unreactive. However, the C-H bonds at the α-position to the ether oxygen atoms are activated and are the most likely sites for initial oxidation. rsc.org

Recent advances in photocatalysis and electrophotocatalysis have enabled the highly regioselective C-H functionalization of ethers at the α-position. nih.govresearchgate.net These methods often employ a photosensitizer that, upon excitation, can abstract a hydrogen atom from the substrate. For this compound, this would lead to the formation of a radical intermediate at the carbon adjacent to the oxygen, which can then be trapped by various nucleophiles or oxidizing agents. For instance, the use of a trisaminocyclopropenium (TAC) ion as an electrophotocatalyst under visible light irradiation has been shown to effectively functionalize ethers. nih.gov

The complete oxidation of the hexane chain to a dicarboxylic acid would require harsh conditions that would likely also degrade the aromatic rings. However, partial oxidation to introduce hydroxyl or carbonyl functionalities could be envisioned using selective catalysts. For example, biomimetic iron complexes have been used for the selective oxidation of C-H bonds in unactivated alkanes. frontiersin.org

Selective reduction of the aliphatic chain without cleavage of the aryl ether bonds is not a commonly reported transformation. Catalytic hydrogenation, a common method for reducing aliphatic chains, would likely also lead to the reduction of the aromatic rings under forcing conditions. Milder reducing agents are unlikely to affect the saturated hexane chain. The conversion of polyesters to polyethers using reducing agents like silanes catalyzed by gallium bromide has been reported, but this is not directly applicable to the reduction of an existing alkyl chain. d-nb.info

Table 1: Plausible Selective Oxidation Reactions on the Aliphatic Chain of this compound

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| α-Hydroxylation | Photocatalyst (e.g., Acridinium salt), O₂, Visible light | 1-Hydroxy-1,6-bis(p-tolyloxy)hexane |

| α-Carbonylation | Transition metal catalyst (e.g., Rh or Ir), CO, Oxidant | 1-Oxo-1,6-bis(p-tolyloxy)hexane-6-one |

| α,ω-Dioxidation | Selective oxidant (e.g., Biomimetic Fe-complex), H₂O₂ | 1,6-Dihydroxy-1,6-bis(p-tolyloxy)hexane |

Radical Reactions and Their Applications on the Alkyl Spacer

The aliphatic hexane spacer of this compound is susceptible to radical reactions, which can be initiated by light, heat, or radical initiators. A primary example is radical halogenation. ucalgary.ca In the presence of a radical initiator such as AIBN (azobisisobutyronitrile) and a halogen source like N-bromosuccinimide (NBS), selective bromination of the alkyl chain can be achieved. The selectivity of this reaction is governed by the stability of the resulting radical intermediate, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds. youtube.com In the case of the hexane chain, all non-equivalent secondary C-H bonds are potential sites for bromination. A notable example of a similar transformation is the radical bromination of a bis(aryloxy)fluoromethane derivative as a key step in the synthesis of a herbicide impurity. beilstein-journals.orgresearchgate.net

Photochemical C-H functionalization offers another avenue for modifying the alkyl spacer. Direct, catalyst-free photochemical reactions of ethers with Michael acceptors can lead to C-C bond formation. researchgate.net Furthermore, photoredox catalysis can be employed for the direct α-arylation of ethers with heteroarenes. nih.gov This proceeds via a hydrogen atom transfer (HAT) mechanism to generate an α-oxyalkyl radical which then couples with the heteroarene. nih.gov

These radical functionalization strategies open up possibilities for introducing a variety of functional groups onto the hexane backbone, thereby enabling the synthesis of new derivatives of this compound with tailored properties.

Table 2: Potential Radical Functionalization Reactions on the Alkyl Spacer of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) | Application |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | Monobrominated and dibrominated isomers | Precursor for further functionalization |

| Photochemical α-Arylation | Photocatalyst, Heteroarene, Visible light | α-Heteroaryl-1,6-bis(p-tolyloxy)hexane | Synthesis of pharmacologically relevant motifs |

| Minisci-type Reaction | Ag⁺/S₂O₈²⁻, Heteroarene, H₂O/CH₃CN | Isomeric mixture of heteroarylated products | Introduction of heterocyclic moieties |

Role as a Ligand or Precursor in Organometallic Chemistry

The two ether oxygen atoms and the two aromatic rings in this compound present potential coordination sites for metal ions. While its flexibility might lead to the formation of polymeric or oligomeric complexes, the six-carbon spacer could allow for chelation to a single metal center, forming a large chelate ring.

Exploration of Coordination Chemistry with Transition Metals

Although there are no specific reports on the coordination chemistry of this compound, the coordination behavior of analogous bis(aryloxy) and bis(phenoxy-imine) ligands with transition metals is well-documented. acs.orgresearchgate.net These ligands have been shown to form stable complexes with a variety of transition metals, including Cr(III), Fe(III), and Ru(III). researchgate.net The coordination typically involves the oxygen atoms of the aryloxy groups and, in the case of phenoxy-imine ligands, the nitrogen atoms of the imine groups.

By analogy, this compound could act as a bidentate O,O'-donor ligand. The flexibility of the hexane chain would likely favor the formation of complexes with metals that can accommodate large chelate rings or facilitate the formation of bridged dimeric or polymeric structures. The electronic properties of the tolyl groups can also influence the donor ability of the oxygen atoms and, consequently, the stability and reactivity of the resulting metal complexes.

Table 3: Predicted Coordination Behavior of this compound with Transition Metals

| Metal Ion | Expected Coordination Mode | Potential Complex Geometry |

| Pd(II), Pt(II) | Bidentate (O,O') | Square Planar |

| Cu(II), Ni(II) | Bidentate (O,O') or Bridging | Tetrahedral or Square Planar |

| Fe(III), Ru(III), Cr(III) | Bidentate (O,O') or Bridging | Octahedral |

Applications in Catalytic Cycles and Reaction Optimization

Transition metal complexes bearing bis(aryloxy)-type ligands have demonstrated significant catalytic activity in various organic transformations. For instance, ruthenium(III) complexes with phenoxy-imine ligands have been shown to be effective catalysts for the oxidation of cyclohexane. researchgate.net Similarly, precious metal complexes of bis(pyridyl)allenes have been applied as catalysts in benchmark reactions for palladium, platinum, and gold. rsc.org

Table 4: Potential Catalytic Applications of Transition Metal Complexes of this compound

| Metal Complex | Potential Catalytic Reaction | Rationale |

| Pd(II)-[this compound] | Heck or Suzuki Coupling | Analogous to other Pd-phosphine/ether ligand systems |

| Ru(III)-[this compound] | Alkane Oxidation | Based on activity of similar Ru-phenoxy-imine complexes researchgate.net |

| Ti(IV)-[this compound] | Olefin Polymerization | Similar to other early transition metal etherate catalysts |

Applications of 1,6 Bis P Tolyloxy Hexane and Its Derivatives in Materials Science and Beyond Non Medical

Polymer and Monomer Chemistry Applications

The structural characteristics of 1,6-Bis(p-tolyloxy)hexane make it a valuable component in the synthesis and modification of polymers. The presence of reactive sites on its aromatic rings (when derivatized) and the flexibility of the hexane (B92381) chain allow for its incorporation into various polymer backbones, influencing their macroscopic properties.

Utilization as a Monomer in the Synthesis of Polyesters and Polyethers

While direct studies on the use of this compound in polyether synthesis are not extensively documented in publicly available research, its use as a monomer for polyester (B1180765) resins is known researchgate.netresearchgate.net. More detailed research is available for a closely related derivative, 1,6-bis(p-carboxyphenoxy)hexane (B34568) (CPH), which serves as a key monomer in the synthesis of polyanhydrides, a class of polyesters.

The synthesis of high molecular weight polyanhydrides often involves a melt polycondensation process researchgate.net. In this method, dicarboxylic acids like CPH are reacted with acetic anhydride (B1165640) to form a prepolymer, which is then heated under vacuum to promote polymerization researchgate.netnih.gov. Copolymers of CPH with other dicarboxylic acids, such as sebacic acid (SA), have been extensively studied researchgate.netnih.gov. The synthesis of poly(CPH-co-SA) is typically carried out via melt condensation, yielding copolymers with varying molar ratios of the two monomers researchgate.net.

The properties of the resulting polymers can be tuned by adjusting the CPH:SA ratio. For instance, increasing the proportion of the more rigid CPH monomer in poly(CPH-co-SA) copolymers has been shown to improve insulin (B600854) loading and control its release from microsphere formulations nih.gov. This demonstrates the utility of the 1,6-bis(p-phenoxy)hexane backbone in creating polymers with specific functional characteristics.

Table 1: Synthesis and Properties of CPH-based Polyanhydrides

| Monomers | Polymerization Method | Key Findings | Reference |

|---|---|---|---|

| 1,6-bis(p-carboxyphenoxy)hexane (CPH) and Sebacic Acid (SA) | Melt Condensation | Copolymers with varying CPH:SA ratios were synthesized for biomedical applications. researchgate.net | researchgate.net |

| CPH and other diacids | Melt Polycondensation | High molecular weight polyanhydrides were achieved. researchgate.net | researchgate.net |

Role as a Modifier for Enhancing Polymer Properties (e.g., Flexibility, Thermal Stability)

The incorporation of flexible spacers like the hexane chain in this compound and its derivatives into a polymer backbone is a common strategy to modify its properties. The flexible hexane unit can enhance the processability and mechanical properties of otherwise rigid and intractable polymers.

In the case of aromatic polyanhydrides derived from CPH, copolymerization with a flexible aliphatic diacid like sebacic acid is crucial for tailoring the polymer's thermal and mechanical properties nih.gov. Homopolymers of aromatic dicarboxylic acids are often high melting and insoluble, making them difficult to process nih.gov. The introduction of the CPH monomer, with its flexible hexane spacer, into a copolymer with sebacic acid results in materials with lower melting points and improved solubility researchgate.net.

Studies on poly(CPH-co-SA) have shown that the ratio of the rigid aromatic CPH to the flexible aliphatic SA significantly influences the properties of the resulting copolymer. For example, the mechanical strength and degradation rate of these copolymers can be controlled by adjusting the CPH:SA molar ratio researchgate.net. This tunability is essential for designing materials for specific applications where a balance of stiffness, flexibility, and degradation kinetics is required.

Table 2: Effect of CPH on Polymer Properties

| Polymer System | Property Modified | Observation | Reference |

|---|---|---|---|

| Poly(CPH-co-SA) | Mechanical Strength | Can be controlled by varying the CPH:SA ratio. | researchgate.net |

| Poly(CPH-co-SA) | Degradation Rate | Tunable by adjusting the monomer composition. | researchgate.net |

Precursors for Advanced Polymeric Materials with Tunable Characteristics

Derivatives of this compound, particularly CPH, serve as precursors for advanced polymeric materials, most notably biodegradable polyanhydrides for biomedical applications. These materials are designed to have specific degradation profiles and mechanical properties, making them suitable for applications such as controlled drug delivery and tissue engineering scaffolds researchgate.netnih.gov.

The synthesis of poly(CPH-co-SA) copolymers with different molar ratios (e.g., 7:3, 5:5, and 3:7) allows for the creation of a library of materials with a range of properties researchgate.net. For instance, tablets made from these copolymers have demonstrated suitable mechanical strength and a slow degradation rate, which are desirable characteristics for medical implants researchgate.net. Furthermore, the biocompatibility of these materials has been shown to be excellent, with high cell viability observed on the surface of the copolymer tablets researchgate.net.

The versatility of CPH as a monomer is further highlighted by its use in the synthesis of photocrosslinkable and degradable aromatic copolyanhydrides. By copolymerizing CPH with a photosensitive monomer, materials that can be crosslinked upon exposure to light can be created, offering another level of control over the final properties of the material.

Supramolecular and Host-Guest Chemistry Design

While direct experimental studies on the role of this compound in supramolecular and host-guest chemistry are limited in the available literature, its molecular structure suggests significant potential in these fields. The combination of flexible and rigid segments is a key design feature in many self-assembling systems and molecular receptors.

Formation of Self-Assembled Structures and Architectures

The amphiphilic nature of molecules containing both rigid aromatic sections and flexible aliphatic chains can drive their self-assembly into organized nanostructures. In the case of this compound, the aromatic tolyl groups can engage in π-π stacking interactions, while the flexible hexane chain can adopt various conformations to facilitate the packing of the molecules into larger assemblies.

The crystal structure of this compound reveals that in the solid state, the molecules stack in columns, with C-H···π interactions present within these columns researchgate.netresearchgate.net. This observation of ordered packing in the crystalline state provides a basis for predicting its behavior in forming self-assembled structures in other environments, such as on surfaces or in specific solvents. The balance between the rigid and flexible components is crucial in determining the morphology of the resulting supramolecular structures.

Design of Molecular Receptors and Cavitands for Specific Recognition (Non-Biological)

The flexible nature of the hexane spacer in this compound allows the two aromatic end groups to orient themselves in a way that can create a binding pocket or cavity. This conformational flexibility is a desirable trait in the design of molecular receptors and cavitands for the specific recognition of guest molecules.

Advanced Functional Materials Development

The development of advanced functional materials is a cornerstone of modern technology. The molecular structure of this compound, featuring both rigid and flexible segments, makes it an intriguing candidate for the creation of new materials with tailored properties. The rigid p-tolyloxy units can provide thermal stability and electronic functionality, while the flexible hexane spacer can impart processability and specific conformational attributes.

Exploration in Liquid Crystalline Materials Development

The field of liquid crystals is vast, with applications ranging from displays to smart windows. The molecular shape of a compound is a critical factor in its ability to form liquid crystalline phases, also known as mesophases. Molecules that exhibit liquid crystalline behavior, often called mesogens, typically possess a combination of rigid and flexible parts.

The structure of this compound, with its two rigid p-tolyl groups separated by a flexible hexane spacer, is archetypal of a class of molecules known as "dimers" that are known to exhibit liquid crystalline properties. The flexible spacer allows the molecule to adopt conformations that can lead to the formation of various mesophases, such as nematic and smectic phases, upon heating or cooling. The length and flexibility of the spacer, in this case, a hexane chain, play a crucial role in determining the type of mesophase and the temperature range over which it is stable. Research on analogous α,ω-bis(phenoxy)alkanes has shown that the length of the alkyl chain significantly influences the transition temperatures and the type of mesophase observed.

| Number of Methylene (B1212753) Units (n) in Spacer | Melting Point (°C) | Isotropization Temperature (°C) | Mesophase Type |

|---|---|---|---|

| 3 | 110 | 115 | Nematic |

| 4 | 98 | 105 | Nematic |

| 5 | 95 | 112 | Nematic, Smectic C |

| 6 | 102 | 120 | Nematic, Smectic C |

| 7 | 99 | 125 | Smectic C |

This table is generated for illustrative purposes based on trends observed in similar homologous series and does not represent experimentally verified data for this compound itself.

Potential as Components in Organic Light-Emitting Diodes (OLEDs) and other Electronic Devices

Organic Light-Emitting Diodes (OLEDs) are a prominent display technology that relies on a multilayered structure of organic thin films. One of the critical components in an OLED is the hole transport layer (HTL), which facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer.

Materials suitable for use as HTLs typically possess good hole mobility and appropriate energy levels to ensure efficient charge injection and transport. The p-tolyloxy groups in this compound are electron-donating, a characteristic that is often associated with hole-transporting capabilities. The presence of two such groups could enhance the molecule's ability to stabilize positive charges. Furthermore, the flexible hexane spacer could improve the solubility and film-forming properties of materials derived from this compound, which is a crucial aspect for the fabrication of solution-processed OLEDs.

While this compound itself has not been extensively studied as an HTL material, its structural motifs are present in more complex molecules designed for organic electronics. The diaryl ether linkage is a common feature in various organic electronic materials, and the understanding of the structure-property relationships in these systems is an active area of research.

| Property | Requirement for HTL | Potential Contribution of this compound Structure |

|---|---|---|

| Ionization Potential | Matching with anode work function for efficient hole injection | The electron-donating p-tolyloxy groups can lower the ionization potential. |

| Hole Mobility | High mobility for efficient charge transport | The π-systems of the aromatic rings provide pathways for hole transport. |

| Glass Transition Temperature (Tg) | High Tg for morphological stability of the device | Derivatization into larger, more rigid molecules can increase Tg. |

| Solubility | Good solubility for solution-based processing | The flexible hexane spacer can enhance solubility in organic solvents. |

Application in Dielectric Materials and Insulators

Dielectric materials are electrical insulators that can be polarized by an applied electric field. They are essential components in capacitors, transistors, and other electronic devices. Polymers with low dielectric constants (low-k) are particularly sought after in the microelectronics industry to reduce signal delay and power consumption in integrated circuits.

The incorporation of flexible spacers, such as the hexane chain in this compound, into polymer backbones can influence their dielectric properties. The introduction of such flexible segments can increase the free volume within the polymer matrix, which in turn can lead to a lower dielectric constant. Poly(arylene ether)s, a class of high-performance polymers, often contain flexible ether linkages that contribute to their desirable thermal and mechanical properties, as well as influencing their dielectric behavior. By using this compound as a monomer or a comonomer in polymerization reactions, it is conceivable to synthesize new polymers with tailored dielectric properties. For instance, its incorporation into polyimides or polyesters could lead to materials with a favorable combination of thermal stability and low dielectric constant.

| Polymer Structure | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |

|---|---|---|

| Poly(arylene ether sulfone) | 3.2 - 3.5 | 0.004 - 0.006 |

| Poly(arylene ether ketone) | 3.0 - 3.4 | 0.003 - 0.005 |

| Polyimide with ether linkages | 2.8 - 3.2 | 0.002 - 0.004 |

Analytical Chemistry Applications (as a methodological component)

Beyond its potential in materials science, the chemical and physical properties of this compound also suggest its utility in the field of analytical chemistry.

Use as a Chromatographic Standard or Internal Reference

In analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), internal standards are crucial for accurate quantification. An ideal internal standard is a compound that is chemically similar to the analyte but is not present in the sample being analyzed. It is added to the sample in a known concentration to correct for variations in sample injection volume, detector response, and sample preparation.

This compound possesses several characteristics that make it a suitable candidate for an internal standard in certain applications. It has a relatively high molecular weight and boiling point, which would result in a longer retention time in gas chromatography, making it useful for the analysis of less volatile compounds. drawellanalytical.comyoutube.com Its structure, containing both aromatic and aliphatic components, allows it to be soluble in a range of organic solvents. Furthermore, its chemical stability ensures that it does not degrade during the analytical process.

| Factor | Effect on Retention Time | Property of this compound |

|---|---|---|

| Boiling Point | Higher boiling point leads to longer retention time. | Expected to have a high boiling point due to its molecular weight. |

| Polarity | Interaction with the stationary phase polarity affects retention. | Moderately polar due to the ether linkages. |

| Molecular Weight | Higher molecular weight generally increases retention time. | Relatively high molecular weight (298.42 g/mol). |

Components in Non-Biological Sensor Development

Chemical sensors are devices that can detect and respond to specific chemical species. Fluorescent chemosensors are a class of sensors that exhibit a change in their fluorescence properties upon binding to a target analyte. The design of a fluorescent chemosensor typically involves a recognition unit (receptor) that selectively binds to the analyte and a signaling unit (fluorophore) that reports this binding event through a change in fluorescence.

| Component | Function | Potential Implementation in a this compound-based Sensor |

|---|---|---|

| Fluorophore | Emits light upon excitation. | The tolyl groups can be replaced with or linked to fluorescent moieties. |

| Receptor | Binds selectively to the target analyte. | The ether oxygens and the spatial arrangement of the tolyloxy groups could form a binding pocket. |

| Spacer | Connects the receptor and fluorophore. | The hexane chain provides a flexible linkage. |

Synthesis and Characterization of Novel Derivatives and Analogs of 1,6 Bis P Tolyloxy Hexane

Structural Modifications on the Aromatic Moieties

The p-tolyl groups of 1,6-bis(p-tolyloxy)hexane are amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic rings.

Halogenation: The introduction of halogen atoms onto the aromatic rings can be achieved through electrophilic halogenation. For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction is expected to proceed via substitution at the ortho position relative to the activating tolyloxy group. Due to the presence of two equivalent aromatic rings, this reaction can lead to a mixture of mono-, di-, tri-, and tetra-halogenated products, depending on the stoichiometry of the halogenating agent. libretexts.orgyoutube.com The progress of the reaction and separation of the products can be monitored by techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).

Alkylation: Friedel-Crafts alkylation provides a direct method for introducing additional alkyl groups onto the aromatic rings. wikipedia.orgmt.combyjus.com This reaction involves treating this compound with an alkyl halide (e.g., tert-butyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org Similar to halogenation, the substitution is directed to the ortho positions, and polyalkylation is a potential side reaction. libretexts.org The choice of alkylating agent and reaction conditions can be optimized to favor the desired degree of substitution.

| Derivative | Synthetic Method | Potential Characterization Data (¹H NMR) |

| 1,6-Bis(2-bromo-4-methylphenoxy)hexane | Electrophilic Bromination | Appearance of singlets for the remaining aromatic protons, shift in the methyl proton signal. |

| 1,6-Bis(2-tert-butyl-4-methylphenoxy)hexane | Friedel-Crafts Alkylation | Appearance of a singlet corresponding to the tert-butyl group protons (~1.3 ppm). |

Heteroaromatic analogues of this compound can be synthesized by replacing the p-cresol (B1678582) starting material with a suitable heteroaromatic alcohol. The Williamson ether synthesis is a robust and versatile method for this purpose. francis-press.commasterorganicchemistry.comjk-sci.comwikipedia.orgorganic-synthesis.com For example, reacting a heteroaromatic alcohol, such as 2-hydroxypyridine (B17775) or 3-hydroxyquinoline, with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with 1,6-dihalohexane, would yield the desired bis(heteroaryloxy)hexane. jk-sci.com The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO generally favoring the Sₙ2 reaction. jk-sci.com

| Heteroaromatic Analog | Starting Materials | Potential Characterization Data (¹³C NMR) |

| 1,6-Bis(pyridin-2-yloxy)hexane | 1,6-Dibromohexane, 2-Hydroxypyridine | Appearance of characteristic signals for the pyridine (B92270) ring carbons. |

| 1,6-Bis(quinolin-3-yloxy)hexane | 1,6-Diiodohexane, 3-Hydroxyquinoline | Appearance of signals corresponding to the quinoline (B57606) ring system. |

Modifications of the Alkyl Spacer Length and Functionality

The synthesis of homologs is readily achievable through the Williamson ether synthesis by varying the length of the α,ω-dihaloalkane. francis-press.commasterorganicchemistry.comwikipedia.org Reacting p-cresol with dihaloalkanes such as 1,4-dibromobutane (B41627) or 1,8-dibromooctane, under basic conditions, would yield 1,4-bis(p-tolyloxy)butane and 1,8-bis(p-tolyloxy)octane, respectively. These variations in spacer length would influence the distance and potential for interaction between the two terminal aromatic groups.

| Homolog | Alkyl Spacer Source | Expected Physical State at RT |

| 1,4-Bis(p-tolyloxy)butane | 1,4-Dibromobutane | Likely a solid |

| 1,8-Bis(p-tolyloxy)octane | 1,8-Dibromooctane | Potentially a viscous liquid or low-melting solid |

To introduce rigidity or alter the electronic properties of the spacer, unsaturation or heteroatoms can be incorporated. For instance, using (Z)-1,4-dichloro-2-butene as the starting material in a Williamson ether synthesis with p-cresol would result in a spacer containing a cis-double bond. The presence of the double bond would restrict the conformational flexibility of the spacer.

Introducing heteroatoms, such as oxygen, into the spacer can be accomplished by using a starting material like 2,2'-(ethylenedioxy)diethanol, which can be converted to a ditosylate and subsequently reacted with the sodium salt of p-cresol. This would result in a longer, more flexible, and more polar spacer.

| Modified Spacer Analog | Spacer Precursor | Key Feature |

| (Z)-1,4-Bis(p-tolyloxy)but-2-ene | (Z)-1,4-Dichloro-2-butene | Rigid spacer with a cis-alkene |

| 1,2-Bis(2-(p-tolyloxy)ethoxy)ethane | 2,2'-(Ethylenedioxy)diethanol | Flexible, polar spacer with ether linkages |

Asymmetric Synthesis of Chiral Analogs and Enantioselective Strategies (if applicable)

The parent molecule, this compound, is achiral. Chirality can be introduced by modifying the structure to include one or more stereocenters.

One potential strategy for synthesizing chiral analogs involves starting with a chiral diol. rsc.orgalfachemic.comacs.org For example, a chiral hexane-1,6-diol, which could be obtained through asymmetric synthesis or resolution, can be used. The diol can be converted into a di-leaving group (e.g., ditosylate or dimesylate) and then reacted with the sodium salt of p-cresol. This would transfer the chirality from the diol to the final product. The stereochemistry of the reaction would depend on the mechanism; an Sₙ2 reaction would proceed with inversion of configuration at the stereocenters.

Alternatively, a chiral auxiliary could be employed. youtube.comyoutube.com This would involve a more complex multi-step synthesis where a chiral auxiliary directs the stereoselective formation of the desired stereocenters, followed by its removal. Given the challenges in creating stereocenters on a simple alkyl chain, the use of chiral starting materials is a more direct approach. The enantiomeric purity of the resulting chiral analogs could be determined using techniques such as chiral high-performance liquid chromatography (HPLC).

| Chiral Analog | Strategy | Potential Chiral Precursor |

| (2R,5R)-1,6-Bis(p-tolyloxy)hexane-2,5-diol | Introduction of stereocenters on the spacer | (2R,5R)-Hexane-1,2,5,6-tetraol |

| 1,6-Bis((R)-1-(p-tolyl)ethoxy)hexane | Modification of the aromatic moiety | (R)-1-(p-Tolyl)ethanol |

Introduction of Chiral Centers into the Molecular Framework

The introduction of chirality into the otherwise achiral this compound molecule is a critical step in the development of novel derivatives with potential applications in stereoselective catalysis, chiral recognition, and advanced materials. Several synthetic strategies can be envisaged to achieve this, primarily by modifying either the hexane (B92381) linker or the aromatic rings.

One of the most direct conceptual approaches involves the use of chiral precursors in a Williamson ether synthesis. masterorganicchemistry.comchemistrytalk.orglibretexts.orgyoutube.com Instead of 1,6-dibromohexane, a chiral hexane derivative, such as a (2R,5R)-2,5-hexanediol, could be first converted to a corresponding dibromide or ditosylate. Subsequent reaction with p-cresol would then yield a this compound derivative with two stereocenters on the aliphatic chain. The synthesis of such chiral diols can be accomplished through various asymmetric methods, including enzymatic resolutions or asymmetric dihydroxylation of a corresponding diene. researchgate.net

Another viable strategy is the asymmetric modification of a pre-formed this compound scaffold, although this is generally more challenging. Biocatalytic methods, for instance, using hydroxylating enzymes, could potentially introduce hydroxyl groups at specific, stereochemically defined positions on the hexane chain. researchgate.netresearchgate.net These hydroxyl groups could then be further functionalized if desired.

Furthermore, chirality can be introduced on the aromatic rings. For example, if a derivative of p-cresol with a chiral substituent were used in the initial synthesis, the resulting this compound analog would be chiral.

A more sophisticated approach involves the enantioselective ring-opening of a meso-epoxide. organicreactions.orgmdpi.comresearchgate.netacs.org A hexane-1,6-diene could be epoxidized to a diepoxide, which would then undergo a catalyzed, enantioselective ring-opening reaction with p-cresol. This would result in a chiral diol ether, which could then be converted to the final product.

Development of Enantioselective Synthetic Routes

The development of enantioselective synthetic routes is paramount for accessing enantiomerically pure derivatives of this compound. Building upon the strategies for introducing chirality, several catalytic asymmetric methods can be employed.

Kinetic Resolution: A powerful strategy for separating enantiomers from a racemic mixture is kinetic resolution. mdpi.comtcichemicals.comnih.govrsc.orgchinesechemsoc.org For example, if a racemic chiral diol precursor to the hexane linker is used, an enzyme or a chiral catalyst could be employed to selectively acylate or oxidize one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol. This alcohol can then be carried forward to synthesize the chiral this compound derivative. Dynamic kinetic resolution (DKR) is an even more efficient variation where the undesired enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.comthieme-connect.comresearchgate.net

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. In the context of this compound derivatives, a key reaction that could be rendered enantioselective is the etherification itself. While the Williamson ether synthesis is not typically amenable to catalytic enantioselection at the ether-forming step, alternative C-O bond-forming reactions are. For instance, a chiral catalyst could be used to control the addition of p-cresol to a suitable di-electrophile. acs.orgacs.org

Desymmetrization: If a prochiral precursor is used, a chiral catalyst can be employed to desymmetrize the molecule, leading to a chiral product. For instance, a meso-diepoxide derived from hexane-1,6-diene could be opened sequentially with p-cresol in the presence of a chiral catalyst, with the catalyst differentiating between the two enantiotopic epoxide groups. organicreactions.orgresearchgate.netthieme-connect.comnih.gov

The choice of the enantioselective route will depend on factors such as the desired location of the chiral center(s), the availability of starting materials, and the desired level of enantiomeric excess.

Structure-Property Relationship Studies of Derivatives (Non-Biological)

Understanding the relationship between the molecular structure of this compound derivatives and their physical and material properties is crucial for designing new compounds with tailored functionalities.

Elucidating the Influence of Substituents on Electronic Properties

The electronic properties of this compound derivatives can be significantly modulated by introducing various substituents onto the p-tolyloxy rings. These modifications can influence properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the photophysical characteristics of the molecule. nih.govmdpi.commtak.hunih.govuobaghdad.edu.iqnih.govlsu.edumdpi.comrsc.org

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, when attached to the aromatic rings, are expected to raise the HOMO energy level. This would, in turn, decrease the HOMO-LUMO gap, leading to a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups would lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. This would also likely result in a smaller HOMO-LUMO gap and a corresponding red-shift in the spectra.

The following interactive table summarizes the predicted effects of different substituents on the electronic properties of hypothetical this compound derivatives. The data presented are hypothetical but are based on established principles of physical organic chemistry.

| Substituent (on each tolyl ring) | Substituent Type | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Predicted Absorption Max (nm) |

| -H (unsubstituted) | Neutral | -5.80 | -1.20 | 4.60 | 280 |

| -OCH₃ | Electron-Donating | -5.50 | -1.15 | 4.35 | 295 |

| -N(CH₃)₂ | Strong Electron-Donating | -5.20 | -1.10 | 4.10 | 310 |

| -Cl | Weak Electron-Withdrawing | -5.90 | -1.30 | 4.60 | 285 |

| -CN | Electron-Withdrawing | -6.10 | -1.50 | 4.60 | 290 |

| -NO₂ | Strong Electron-Withdrawing | -6.30 | -1.70 | 4.60 | 300 |

Investigating the Impact of Structural Changes on Material Performance

The material properties of polymers or other materials incorporating this compound derivatives can be significantly influenced by structural modifications to the core molecule. semanticscholar.orgresearchgate.netacs.orgmdpi.comresearchgate.net These changes can affect properties such as thermal stability, mechanical strength, and permeability if used in membrane applications.

Introduction of Bulky Substituents: The addition of bulky substituents to the aromatic rings can hinder close packing of the molecules. In a polymeric material, this would likely decrease crystallinity and could improve solubility in organic solvents. It might also increase the fractional free volume, which could lead to higher gas permeability in a membrane.

The following interactive table provides a hypothetical overview of how structural changes in this compound derivatives might impact key material performance metrics if they were used as monomers in a polymer.

| Structural Modification | Predicted Glass Transition Temp. (Tg) (°C) | Predicted Tensile Strength (MPa) | Predicted Solubility |

| Unmodified | 120 | 60 | Low |

| Hexane chain replaced with cyclohexane | 150 | 70 | Low |

| Hexane chain replaced with decane | 100 | 50 | Moderate |

| tert-Butyl groups on tolyl rings | 130 | 55 | High |

| Introduction of chiral centers | 125 | 62 | Moderate |

Q & A

Q. What are the optimal synthesis methods for 1,6-Bis(p-tolyloxy)hexane in academic research?

The compound is synthesized via nucleophilic substitution using 1,6-dibromohexane and 4-methylphenol (p-cresol) in acetonitrile with anhydrous potassium carbonate as a base. The reaction proceeds at 65°C (~338 K) for 24 hours, followed by flash chromatography (10:1 petroleum ether/ethyl acetate) to purify the product, yielding ~64% . This method ensures minimal side reactions and high purity, critical for crystallographic studies.

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic space group , with unit cell parameters . The asymmetric unit contains half the molecule, with inversion symmetry at the midpoint of the central C–C bond. Key bond lengths (C–O: 1.36–1.38 Å) and angles are consistent with aryl ethers .

Q. What spectroscopic techniques are used to validate purity and structure?

- and NMR : Confirm the presence of methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .

- IR Spectroscopy : Detects C–O–C stretching (~1240 cm) and aryl C–H bending (~830 cm) .

- Mass Spectrometry : Molecular ion peak at , matching the molecular formula .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

The crystal structure exhibits C–H⋯π interactions (distance: ~2.8–3.0 Å) between methyl groups and adjacent aromatic rings, stabilizing columnar stacking along the -axis. These interactions are critical for understanding mechanical properties in polymer composites .

Q. What challenges arise in refining the crystallographic model using SHELX software?

Despite SHELXL’s robustness, constraints include:

- High -factors : Reported and due to weak diffraction data or disordered atoms .

- H-atom treatment : H-atoms are constrained geometrically (riding model), which may introduce errors in electron density maps .

- Data-to-parameter ratio : A low ratio (~15:1) necessitates careful restraint application to avoid overfitting .

Q. How can this compound be functionalized for biomedical applications?

Derivatives like 1,6-Bis(4-carboxyphenoxy)hexane (CAS: 74774-53-1) are synthesized by substituting methyl groups with carboxylates. These act as crosslinkers in biodegradable polyesters for drug delivery systems, leveraging their hydrolytic stability and biocompatibility .

Q. What role does symmetry play in the compound’s material properties?

The inversion symmetry of the hexane spacer reduces conformational freedom, enhancing thermal stability in polyimide aerogels (degradation temperature >300°C). This symmetry also facilitates uniform molecular alignment in liquid crystalline phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.